molecular formula C13H19N B14552286 N,N-dimethyl-5-phenylpent-3-en-1-amine CAS No. 62101-04-6

N,N-dimethyl-5-phenylpent-3-en-1-amine

Cat. No.: B14552286
CAS No.: 62101-04-6
M. Wt: 189.30 g/mol
InChI Key: FAMRFLGFFQUSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-5-phenylpent-3-en-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a phenyl group attached to a pentenyl chain, with two methyl groups bonded to the nitrogen atom. The structure of this compound makes it a tertiary amine, which means the nitrogen atom is bonded to three carbon-containing groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-phenylpent-3-en-1-amine can be achieved through several methods. One common approach involves the alkylation of N,N-dimethylamine with a suitable halogenated precursor, such as 5-phenylpent-3-en-1-bromide. The reaction typically occurs in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Another method involves the reductive amination of 5-phenylpent-3-en-1-one with N,N-dimethylamine. This reaction can be catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help achieve large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-phenylpent-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the double bond in the pentenyl chain can be achieved using hydrogen gas and a metal catalyst, resulting in the formation of N,N-dimethyl-5-phenylpentylamine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of suitable reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: N,N-dimethyl-5-phenylpentylamine

    Substitution: Nitrated or halogenated derivatives of the phenyl group

Scientific Research Applications

N,N-dimethyl-5-phenylpent-3-en-1-amine has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It can serve as a ligand in the study of receptor-ligand interactions, helping to elucidate the binding mechanisms of various biological targets.

    Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as its use as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-phenylpent-3-en-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s tertiary amine structure allows it to act as a nucleophile, participating in various chemical reactions. In biological systems, it may bind to receptors or enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylphenethylamine: A similar compound with a phenethylamine backbone, used as a flavoring agent and in pre-workout supplements.

    N,N-dimethyl-2-propanamine: Another tertiary amine with a different alkyl chain, used in organic synthesis.

Uniqueness

N,N-dimethyl-5-phenylpent-3-en-1-amine is unique due to its specific structure, which combines a phenyl group with a pentenyl chain and a tertiary amine. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62101-04-6

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N,N-dimethyl-5-phenylpent-3-en-1-amine

InChI

InChI=1S/C13H19N/c1-14(2)12-8-4-7-11-13-9-5-3-6-10-13/h3-7,9-10H,8,11-12H2,1-2H3

InChI Key

FAMRFLGFFQUSSS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC=CCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.